5-(4-Dimethylamino-benzylidene)-2-thioxo-imidazolidin-4-one
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Overview
Description
5-(4-Dimethylamino-benzylidene)-2-thioxo-imidazolidin-4-one is a heterocyclic compound known for its unique chemical properties and applications. It is often referred to as a rhodanine derivative and is recognized for its role in various chemical and biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Dimethylamino-benzylidene)-2-thioxo-imidazolidin-4-one typically involves the condensation of 4-dimethylaminobenzaldehyde with rhodanine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .
Chemical Reactions Analysis
Types of Reactions
5-(4-Dimethylamino-benzylidene)-2-thioxo-imidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioxo group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines .
Scientific Research Applications
5-(4-Dimethylamino-benzylidene)-2-thioxo-imidazolidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 5-(4-Dimethylamino-benzylidene)-2-thioxo-imidazolidin-4-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It also interacts with cellular proteins, affecting various signaling pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
5-(4-Dimethylaminobenzylidene)-2-thioxothiazolidin-4-one: Similar structure but with a thiazolidinone ring.
4-Dimethylaminobenzalrhodanine: Another rhodanine derivative with similar properties.
Uniqueness
5-(4-Dimethylamino-benzylidene)-2-thioxo-imidazolidin-4-one stands out due to its unique combination of a dimethylamino group and a thioxo-imidazolidinone ring, which imparts distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C12H13N3OS |
---|---|
Molecular Weight |
247.32 g/mol |
IUPAC Name |
5-[[4-(dimethylamino)phenyl]methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C12H13N3OS/c1-15(2)9-5-3-8(4-6-9)7-10-11(16)14-12(17)13-10/h3-7H,1-2H3,(H2,13,14,16,17) |
InChI Key |
JDEZMVXJIDKERE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)NC(=S)N2 |
Origin of Product |
United States |
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